1-ドデシルイミダゾール

概要

説明

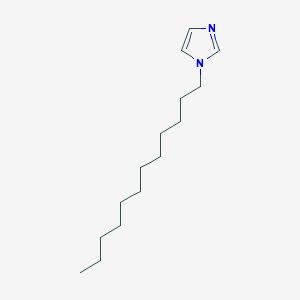

N-ドデシルイミダゾール、別名1-ドデシルイミダゾールは、イミダゾール環にドデシル(C12)アルキル鎖が結合した有機化合物です。この化合物は両親媒性を持ち、さまざまな科学的および産業的用途で重要です。 これはリソソーム指向性界面活性剤であり、細胞毒性剤であり、低コレステロール血症作用と広域スペクトル抗真菌作用を示します .

2. 製法

合成経路と反応条件: N-ドデシルイミダゾールは、通常、ドデシルアミンとイミダゾールを塩基性条件下で反応させることで合成されます。反応には、イミダゾール環の窒素上の水素原子がドデシル基によって求核置換される反応が含まれます。 この反応は通常、水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下で行われ、生成物は蒸留または再結晶によって精製されます .

工業的生産方法: 工業的には、N-ドデシルイミダゾールの生産は、同様の合成経路に従いますが、規模が大きくなります。反応条件は、製品の高収率と純度を確保するために最適化されています。 連続フローリアクターと自動化システムの使用は、一貫性と品質を維持しながら、生産の規模拡大に役立ちます .

3. 化学反応解析

反応の種類: N-ドデシルイミダゾールは、以下を含むさまざまな化学反応を起こします。

酸化: N-ドデシルイミダゾールN-オキシドを生成するために酸化される可能性があります。

還元: 還元反応は、それをドデシルアミンとイミダゾールに戻すことができます。

一般的な試薬と条件:

酸化: 過酸化水素や過酸などの一般的な酸化剤が使用されます。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主要な生成物:

酸化: N-ドデシルイミダゾールN-オキシド。

還元: ドデシルアミンとイミダゾール。

4. 科学研究への応用

N-ドデシルイミダゾールは、科学研究で幅広い用途を持っています。

化学: さまざまな化学反応や製剤で界面活性剤や乳化剤として使用されます。

生物学: リソソーム指向性界面活性剤として機能し、リソソーム機能と膜ダイナミクスの研究を容易にします。

科学的研究の応用

Chemical Applications

1-Dodecyl-1H-imidazole serves as a surfactant and emulsifying agent in numerous chemical reactions and formulations. Its amphiphilic nature enables it to stabilize emulsions and enhance solubility for hydrophobic compounds. This property is particularly useful in:

- Chemical synthesis : It aids in the formation of nanoparticles and other complex structures.

- Formulation chemistry : It is used in the production of detergents and cleaning products due to its ability to reduce surface tension.

Biological Applications

In biological research, 1-Dodecyl-1H-imidazole is recognized for its role as a lysosomotropic detergent , which facilitates the study of lysosomal functions and membrane dynamics. Key applications include:

- Cellular studies : It induces cell death by disrupting lysosomal membranes, leading to the release of cytolytic enzymes into the cytoplasm. This mechanism has been exploited in cancer research to understand the pathways of cell death and develop potential anticancer therapies.

- Cholesterol metabolism : The compound has been shown to inhibit cholesterol biosynthesis by affecting key enzymes such as 2,3-oxidosqualene sterol cyclase. This property makes it a candidate for hypocholesterolemic agents.

Medical Applications

The cytotoxic properties of 1-Dodecyl-1H-imidazole have led to its exploration in medical research:

- Anticancer therapies : Its ability to induce apoptosis in cancer cells makes it a subject of interest in developing targeted therapies.

- Antifungal activity : Research indicates that it exhibits broad-spectrum antifungal properties against various pathogens, including Candida species. Studies have shown that when combined with other agents like sodium dodecyl sulfate (SDS), its antifungal efficacy can be enhanced .

Industrial Applications

In industry, 1-Dodecyl-1H-imidazole is utilized for its surfactant properties:

- Cleaning products : Its effectiveness as a detergent makes it suitable for formulating cleaning agents.

- Antifungal formulations : It is incorporated into products designed to combat fungal infections in both agricultural and medical contexts.

Case Study 1: Antifungal Efficacy

A study evaluated the interaction between 1-Dodecyl-1H-imidazole and SDS against Candida spp. The results indicated that combinations of these compounds exhibited enhanced inhibitory activity compared to individual components. The Minimum Inhibitory Concentration (MIC) was determined through agar diffusion methods, highlighting the potential for developing more effective antifungal treatments .

Case Study 2: Cholesterol Biosynthesis Inhibition

Research focused on the metabolic pathways influenced by 1-Dodecyl-1H-imidazole revealed its role in inhibiting cholesterol synthesis. This study demonstrated that at varying dosages, the compound could significantly lower serum cholesterol levels in animal models, indicating its potential application in treating hypercholesterolemia.

作用機序

N-ドデシルイミダゾールは、主にその界面活性特性によって効果を発揮します。酸依存性のためリソソームに蓄積し、リソソーム膜を破壊し、システインプロテアーゼを細胞質に放出します。これにより、細胞構造の分解によって細胞死が引き起こされます。 さらに、低pHで細胞膜の溶解を引き起こし、細胞毒性効果に貢献する可能性があります .

類似の化合物:

1-ベンジル-3-セチル-2-メチルイミダゾリウムヨージド(NH125): この化合物は、N-ドデシルイミダゾールとリソソーム指向性特性を共有し、ウイルスの侵入の広域スペクトル阻害剤として使用されています.

N-ドデシルピリジニウムクロリド: 同様の界面活性特性を持つ別のリソソーム指向性剤です。

N-ドデシル-N,N-ジメチルアミンN-オキシド: 界面活性剤と乳化剤の特性で知られています.

ユニークさ: N-ドデシルイミダゾールは、ドデシルアルキル鎖とイミダゾール環の特定の組み合わせによりユニークであり、疎水性と親水性の両方の特性を付与しています。 これは、リソソーム指向性界面活性剤として特に効果的で、さまざまな科学的および産業的用途で汎用性の高い化合物です .

生化学分析

Biochemical Properties

1-Dodecylimidazole plays a crucial role in biochemical reactions due to its amphiphilic nature, which allows it to interact with various biomolecules. It is known to accumulate in lysosomes in an acid-dependent manner, disrupting lysosomal membranes and releasing cysteine proteases into the cytoplasm . This compound exhibits hypocholesterolaemic activity by inhibiting cholesterol biosynthesis at the 2,3-oxidosqualene sterol cyclase level . Additionally, 1-Dodecylimidazole has broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens .

Cellular Effects

1-Dodecylimidazole has profound effects on various cell types and cellular processes. It induces cell death by causing acid-dependent accumulation in lysosomes, leading to lysosomal membrane disruption and the release of cytolytic enzymes . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activity of Sirtuin-1 (SIRT1) deacetylase, which plays a role in regulating gene expression and cellular metabolism . In cancer cells, 1-Dodecylimidazole has demonstrated cytotoxic effects, leading to cell death through mechanisms involving lysosomal disruption and enzyme release .

Molecular Mechanism

The molecular mechanism of 1-Dodecylimidazole involves its ability to diffuse across cell membranes and accumulate in lysosomes. Under acidic conditions, it acquires detergent properties, leading to the disruption of lysosomal and endosomal membranes . This disruption results in the release of lysosomal enzymes into the cytoplasm, causing cell death. Additionally, 1-Dodecylimidazole interacts with various molecular targets, including SIRT1 and Aurora kinase A, inhibiting their activity and affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Dodecylimidazole change over time. The compound’s stability and degradation are influenced by environmental conditions, such as pH and temperature. Studies have shown that 1-Dodecylimidazole remains stable under acidic conditions, allowing it to exert its cytotoxic effects over extended periods . Long-term exposure to 1-Dodecylimidazole in in vitro and in vivo studies has demonstrated sustained cytotoxicity and disruption of cellular functions .

Dosage Effects in Animal Models

The effects of 1-Dodecylimidazole vary with different dosages in animal models. At lower doses, it exhibits hypocholesterolaemic activity by reducing serum cholesterol levels . At higher doses, 1-Dodecylimidazole can cause significant cytotoxicity and adverse effects, including damage to lysosomal membranes and release of cytolytic enzymes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-Dodecylimidazole is involved in metabolic pathways related to cholesterol biosynthesis. It inhibits the enzyme 2,3-oxidosqualene sterol cyclase, leading to reduced cholesterol synthesis . This inhibition contributes to its hypocholesterolaemic activity. Additionally, 1-Dodecylimidazole’s interaction with lysosomal enzymes and its accumulation in lysosomes play a role in its metabolic effects .

Transport and Distribution

1-Dodecylimidazole is transported and distributed within cells and tissues through its ability to diffuse across cell membranes. Once inside the cell, it accumulates in lysosomes due to the pH gradient across the lysosomal membrane . This accumulation leads to its cytotoxic effects by disrupting lysosomal membranes and releasing enzymes into the cytoplasm . The compound’s distribution within tissues is influenced by its amphiphilic nature, allowing it to interact with various cellular components .

Subcellular Localization

The subcellular localization of 1-Dodecylimidazole is primarily within lysosomes. Its accumulation in lysosomes is driven by the acidic environment, which protonates the compound and enhances its detergent properties . This localization is critical for its cytotoxic effects, as it disrupts lysosomal membranes and releases lysosomal enzymes into the cytoplasm . The targeting of 1-Dodecylimidazole to lysosomes is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: N-Dodecylimidazole is typically synthesized through the reaction of dodecylamine with imidazole under basic conditions. The reaction involves the nucleophilic substitution of the hydrogen atom on the nitrogen of the imidazole ring by the dodecyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of N-Dodecylimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

化学反応の分析

Types of Reactions: N-Dodecylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-dodecylimidazole N-oxide.

Reduction: Reduction reactions can convert it back to dodecylamine and imidazole.

Substitution: It can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed:

Oxidation: N-Dodecylimidazole N-oxide.

Reduction: Dodecylamine and imidazole.

Substitution: Various alkyl or aryl-substituted imidazoles.

類似化合物との比較

1-Benzyl-3-cetyl-2-methylimidazolium Iodide (NH125): This compound shares lysosomotropic properties with N-Dodecylimidazole and is used as a broad-spectrum inhibitor of virus entry.

N-Dodecylpyridinium Chloride: Another lysosomotropic agent with similar detergent properties.

N-Dodecyl-N,N-dimethylamine N-oxide: Known for its surfactant and emulsifying properties.

Uniqueness: N-Dodecylimidazole is unique due to its specific combination of a dodecyl alkyl chain and an imidazole ring, which imparts both hydrophobic and hydrophilic characteristics. This makes it particularly effective as a lysosomotropic detergent and a versatile compound in various scientific and industrial applications .

生物活性

1-Dodecyl-1H-imidazole, also known as N-dodecylimidazole, is a compound of notable interest due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that illustrate its applications in biological systems.

- Molecular Formula : C₁₅H₂₈N₂

- Molecular Weight : 236.396 g/mol

- CAS Number : 4303-67-7

1-Dodecyl-1H-imidazole exhibits several key biological activities:

- Lysosomotropic Detergent : It accumulates in lysosomes in an acid-dependent manner, leading to cell death through lysosomal membrane disruption. This results in the release of cysteine proteases into the cytoplasm, which can trigger apoptotic pathways in cells .

- Hypocholesterolemic Activity : The compound has been shown to lower serum cholesterol levels by inhibiting cholesterol biosynthesis at the level of 2,3-oxidosqualene sterol cyclase. In animal studies, administration of 150 mg/kg body weight resulted in significantly lower cholesterol concentrations compared to controls .

- Antifungal Activity : 1-Dodecyl-1H-imidazole demonstrates broad-spectrum antifungal properties, making it a potential candidate for therapeutic applications against fungal infections .

Biological Activity Overview

The following table summarizes the biological activities and effects observed with 1-Dodecyl-1H-imidazole:

Cytotoxicity Studies

A study demonstrated that 1-Dodecyl-1H-imidazole is cytotoxic to EMT-6 and MGH U1 cells, with a significant increase in cytotoxicity at lower extracellular pH levels (pHe 6.0 vs. pHe 7.0). The compound's effectiveness was notably higher under acidic conditions, indicating its potential use in targeted therapies for cancer cells that often exhibit altered pH environments .

Cholesterol Biosynthesis Inhibition

In vivo studies involving male rats showed that daily administration of 150 mg/kg resulted in a marked decrease in serum cholesterol levels after ten days. This effect was attributed to the inhibition of key enzymes involved in cholesterol synthesis, highlighting the compound's potential as a therapeutic agent for hypercholesterolemia .

Antifungal and Antibacterial Activities

Research has indicated that derivatives of imidazole compounds, including 1-Dodecyl-1H-imidazole, possess significant antibacterial properties against both Gram-negative and Gram-positive bacteria. The minimum bactericidal concentration (MBC) values were found to align closely with cytotoxicity thresholds in eukaryotic cell lines, suggesting a careful balance between antibacterial efficacy and toxicity .

特性

IUPAC Name |

1-dodecylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFLSQHQSFNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063403 | |

| Record name | 1-Dodecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-67-7 | |

| Record name | 1-Dodecylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-LAURYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q11NXV80S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。